molecular formula C10H15ClN2 B13121085 2-(Pyrrolidin-2-ylmethyl)pyridinehydrochloride

2-(Pyrrolidin-2-ylmethyl)pyridinehydrochloride

Cat. No.: B13121085
M. Wt: 198.69 g/mol
InChI Key: QOPJBGJTPWHTOC-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-ylmethyl)pyridinehydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyridine ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-2-ylmethyl)pyridinehydrochloride typically involves the reaction of pyridine with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyridine, followed by the addition of pyrrolidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-ylmethyl)pyridinehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-(Pyrrolidin-2-ylmethyl)pyridinehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-2-ylmethyl)pyridinehydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrrolidin-2-yl)pyrimidine hydrochloride
  • 2-Pyrrolidin-2-ylpyridine
  • 4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine hydrochloride

Uniqueness

2-(Pyrrolidin-2-ylmethyl)pyridinehydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both pyrrolidine and pyridine rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

2-(pyrrolidin-2-ylmethyl)pyridine;hydrochloride

InChI

InChI=1S/C10H14N2.ClH/c1-2-6-11-9(4-1)8-10-5-3-7-12-10;/h1-2,4,6,10,12H,3,5,7-8H2;1H

InChI Key

QOPJBGJTPWHTOC-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC2=CC=CC=N2.Cl

Origin of Product

United States

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